1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. The compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to the piperidine ring via a methylene bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving appropriate precursors.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives and anthracene-containing compounds:
Piperidine Derivatives: Similar compounds include piperidine-4-carboxamide and its analogs.
Anthracene-Containing Compounds: Compounds such as anthracene-9-carboxylic acid and its derivatives share the anthracene moiety.
The uniqueness of this compound lies in its combined structure, which imparts specific properties not found in its individual components.
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c22-21(24)15-9-11-23(12-10-15)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGUTCRPOFILGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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